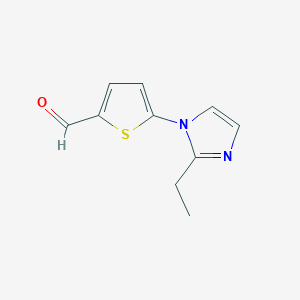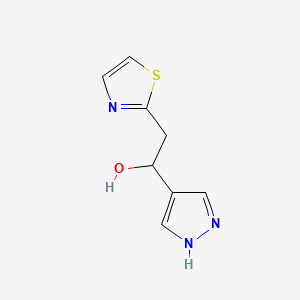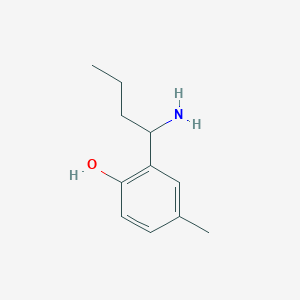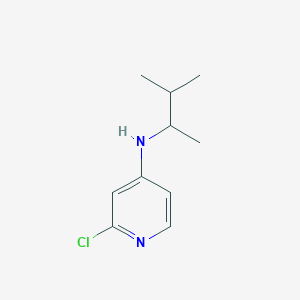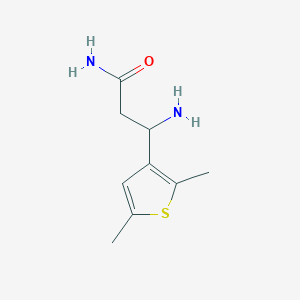
4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,3-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from piperidine through various alkylation reactions. The azide precursor is typically prepared from methylamine and sodium azide.
Click Reaction: The alkyne and azide precursors are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst. This reaction proceeds under mild conditions, often at room temperature, and yields the desired triazole product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity to the target molecules. Additionally, the piperidine ring can provide structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-4-yl)piperidine: Similar structure but with the triazole ring attached at a different position.
4-(1H-1,2,4-Triazol-3-yl)piperidine: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine: Similar structure but with a 1,2,4-triazole ring.
Uniqueness
4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the triazole ring can also affect its lipophilicity and overall pharmacokinetic properties.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
QAAYYOYPJFWNKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13314201.png)
![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
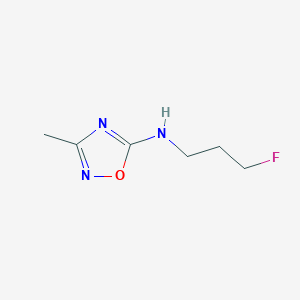
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
![1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13314237.png)
